

Spectroscopic and Biosynthetic Insights into Norrubrofusarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Norrubrofusarin is a naturally occurring naphtho-γ-pyrone, a class of polyketide secondary metabolites produced by various fungi and plants. As an intermediate in the biosynthesis of other bioactive compounds, such as rubrofusarin, it holds significant interest for researchers in natural product chemistry, mycology, and drug discovery. This technical guide provides a comprehensive overview of the available spectroscopic data for **Norrubrofusarin**, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Spectroscopic Data of Norrubrofusarin

Precise spectroscopic data is fundamental for the unambiguous identification and characterization of natural products. The following tables summarize the key mass spectrometry and nuclear magnetic resonance data for **Norrubrofusarin**.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition of a compound. The exact mass of **Norrubrofusarin** ($C_{14}H_{10}O_{5}$) has been calculated and is a key identifier in mass spectrometric analysis.



Parameter	Value	Source
Molecular Formula	C14H10O5	PubChem
Exact Mass	258.05282342 Da	PubChem
Molecular Weight	258.23 g/mol	PubChem

Further details on the fragmentation pattern of **Norrubrofusarin** are not extensively available in the public domain and would typically be determined experimentally via tandem mass spectrometry (MS/MS) analysis.

Nuclear Magnetic Resonance (NMR) Data

While complete, unambiguously assigned ¹H and ¹³C NMR data for **Norrubrofusarin** is not readily available in published literature, data for closely related derivatives, such as its glycosides isolated from Cassia tora, have been reported.[1] The analysis of these derivatives allows for a tentative assignment of the core **Norrubrofusarin** structure. Researchers isolating **Norrubrofusarin** would need to perform detailed 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) for definitive structural elucidation.

Experimental Protocols

The following sections outline detailed methodologies for the isolation, analysis, and characterization of **Norrubrofusarin** and related fungal polyketides.

Fungal Culture and Extraction

A typical protocol for the cultivation of a **Norrubrofusarin**-producing fungus, such as a Fusarium species, and the subsequent extraction of secondary metabolites is as follows:

- Fungal Culture: The fungal strain is cultivated on a suitable solid or in a liquid medium, such
 as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB), respectively. Cultures are
 incubated under appropriate conditions of temperature and light to promote the production of
 secondary metabolites.
- Extraction: The fungal mycelium and the culture medium are extracted with an organic solvent, typically ethyl acetate. The extraction is often performed multiple times to ensure a



high yield of the target compounds. The organic extracts are then combined and the solvent is evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to chromatographic techniques to isolate **Norrubrofusarin**:

- Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution system with increasing polarity (e.g., from hexane to ethyl acetate to methanol) is employed to separate the components based on their polarity.
- High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of
 interest are further purified by semi-preparative or preparative HPLC, often using a C18
 column and a mobile phase consisting of a mixture of acetonitrile and water, sometimes with
 the addition of a small amount of formic acid to improve peak shape.

Spectroscopic Analysis

For structural elucidation, the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) and subjected to a suite of NMR experiments.

- Sample Preparation: A few milligrams of the purified Norrubrofusarin are dissolved in approximately 0.5 mL of a suitable deuterated solvent.
- Data Acquisition: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing and Analysis: The acquired spectra are processed using appropriate software. The chemical shifts (δ) are referenced to the residual solvent peak. The coupling constants (J) are measured from the ¹H spectrum. The 2D spectra are used to establish correlations between protons and carbons to assemble the final structure.

LC-HRMS is employed for accurate mass determination and to obtain information about the fragmentation of the molecule.

• Chromatography: The sample is introduced into the mass spectrometer via a liquid chromatography system, typically a UHPLC system with a C18 column. A gradient elution



with water and acetonitrile, both containing a small percentage of formic acid, is commonly used.

- Mass Spectrometry: The mass spectrometer is operated in high-resolution mode. Data is
 acquired in both positive and negative electrospray ionization (ESI) modes to observe the
 protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
- Tandem MS (MS/MS): To study the fragmentation pattern, the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate product ions. This data is crucial for structural confirmation.

Biosynthetic Pathway of Norrubrofusarin

Norrubrofusarin is a key intermediate in the biosynthesis of rubrofusarin in fungi like Fusarium graminearum. The pathway involves a polyketide synthase and subsequent tailoring enzymes.



Click to download full resolution via product page

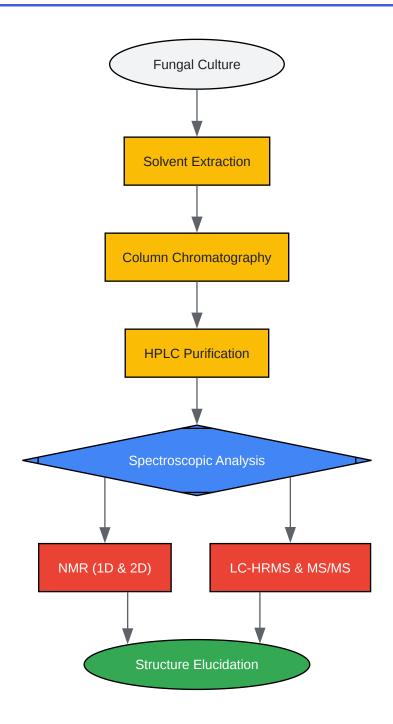
Caption: Biosynthesis of Norrubrofusarin and Rubrofusarin.

The biosynthesis begins with the condensation of one molecule of acetyl-CoA and six molecules of malonyl-CoA by the polyketide synthase PKS12 to form the intermediate YWA1. [2] The dehydratase enzyme, AurZ, then catalyzes the conversion of YWA1 into Norrubrofusarin.[2] Subsequently, an O-methyltransferase, AurJ, methylates Norrubrofusarin to yield the final product, rubrofusarin.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of **Norrubrofusarin** from a fungal source.





Click to download full resolution via product page

Caption: Workflow for **Norrubrofusarin** isolation and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Gramiketides, Novel Polyketide Derivatives of Fusarium graminearum, Are Produced during the Infection of Wheat PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Biosynthetic Insights into Norrubrofusarin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390331#spectroscopic-data-nmr-ms-of-norrubrofusarin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com